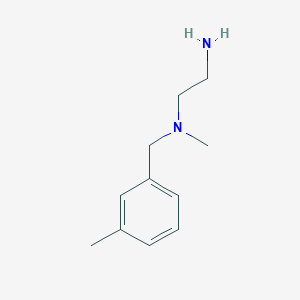
1-(3-Hydroxyphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C₁₀H₁₄O₂. This compound features a phenyl ring substituted with a hydroxyl group at the meta position and a 3-methylbutan-1-one moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)-3-methylbutan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can involve nucleophilic substitution with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)-3-methylbutan-1-one is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis as a building block for more complex molecules. In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Additionally, it is used in the development of new materials and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism by which 1-(3-Hydroxyphenyl)-3-methylbutan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely depending on the specific biological system and the desired outcome.
Comparación Con Compuestos Similares
1-(3-Hydroxyphenyl)-3-methylbutan-1-one is structurally similar to other phenyl ketones and hydroxyphenyl compounds. Some similar compounds include:
Acetophenone (1-phenylethanone): A simpler phenyl ketone without the hydroxyl group.
3-Hydroxyacetophenone: A phenyl ketone with a hydroxyl group at the meta position.
4-Hydroxyacetophenone: A phenyl ketone with a hydroxyl group at the para position.
Uniqueness: this compound is unique due to its combination of the phenyl ring with a hydroxyl group and a 3-methylbutan-1-one moiety. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Would you like to know more about any specific aspect of this compound?
Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZSCDKXYUCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 3-[(1-methylethyl)amino]-](/img/structure/B7848038.png)


![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)







